REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH:5][C:6](=[O:21])[NH:7][CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1.[ClH:24]>O>[ClH:24].[NH:11]1[CH2:10][CH2:9][CH:8]([N:7]2[CH:3]=[CH:4][NH:5][C:6]2=[O:21])[CH2:13][CH2:12]1 |f:3.4|
|
Name
|
tert-Butyl 4-(3-(2,2-dimethoxyethyl)ureido)piperidine-1-carboxylate
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(NC1CCN(CC1)C(=O)OC(C)(C)C)=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
Mixture was concentrated by roto-vap
|
Type
|
ADDITION
|
Details
|
Residue was treated with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the mixture was then concentrated by roto-vap
|
Type
|
ADDITION
|
Details
|
Residue was treated with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Resulting yellow oil
|
Type
|
CUSTOM
|
Details
|
was triturated in 80% acetone-diethyl ether
|
Type
|
CUSTOM
|
Details
|
After 10 minutes a consistent solid was formed
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
Solids were filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
Solids were dried in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CCC(CC1)N1C(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |